[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-chlorophenyl)methanone [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199144
InChI: InChI=1S/C17H15ClN4O3S2/c18-13-6-4-12(5-7-13)17(23)21-8-10-22(11-9-21)27(24,25)15-3-1-2-14-16(15)20-26-19-14/h1-7H,8-11H2
SMILES:
Molecular Formula: C17H15ClN4O3S2
Molecular Weight: 422.9 g/mol

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-chlorophenyl)methanone

CAS No.:

Cat. No.: VC20199144

Molecular Formula: C17H15ClN4O3S2

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-chlorophenyl)methanone -

Specification

Molecular Formula C17H15ClN4O3S2
Molecular Weight 422.9 g/mol
IUPAC Name [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C17H15ClN4O3S2/c18-13-6-4-12(5-7-13)17(23)21-8-10-22(11-9-21)27(24,25)15-3-1-2-14-16(15)20-26-19-14/h1-7H,8-11H2
Standard InChI Key PBHUWJUNBZQJRM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43

Introduction

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone](pplx://action/followup) is a chemical compound characterized by its unique structural features and potential applications in pharmaceutical research. The compound is notable for its incorporation of a benzothiadiazole moiety, which is known for its biological activity, particularly in the fields of medicinal chemistry and drug development.

Structural Representation

  • SMILES Notation: C1CN(CCN1S(=O)(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=NS(=O)(=O)C=N3

  • InChI Key: InChI=1S/C17H16N4O3S2/c22-17(13-5-2-1-3-6-13)20-9-11-21(12-10-20)26(23,24)25-15-7-4-8-16(15)28(19,18)14-3/h1-6H,7-12H2

The structure includes a sulfonyl group attached to the piperazine ring, enhancing its solubility and reactivity.

Synthesis Methods

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be achieved through various methods:

  • Condensation Reaction: The reaction between 4-chlorobenzoyl chloride and piperazine in the presence of a base can yield the desired compound.

  • Sulfonation: Introducing the benzothiadiazole moiety involves sulfonation reactions that can be optimized for yield and purity.

Biological Activity

Research indicates that compounds containing benzothiadiazole derivatives exhibit promising biological activities:

  • Antimicrobial Properties: Studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal activities.

  • Anticancer Activity: Preliminary assays suggest potential effectiveness against various cancer cell lines, making it a candidate for further pharmacological studies.

Data Table of Relevant Research Findings

Study ReferenceBiological ActivityMethod UsedKey Findings
AntimicrobialTurbidimetric methodInhibition of Gram-positive bacteria
AnticancerSulforhodamine B assayEffective against MCF7 breast cancer cells
Drug DeliveryMolecular modelingHigh potential for targeted delivery systems

Future Directions

Further studies are warranted to explore:

  • Mechanistic Studies: Understanding how this compound interacts at the molecular level with biological targets.

  • Clinical Trials: Evaluating safety and efficacy in human subjects to establish therapeutic protocols.

This compound's diverse applications in drug development highlight its significance in contemporary pharmaceutical research.

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